(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one

Organic Synthesis Silyl Protection Imidazolidinones

(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one belongs to the class of N-trimethylsilyl (TMS)-protected iminoimidazolidinones, which are employed as synthetic intermediates or building blocks in organic synthesis. No primary research publications or patents describing the explicit synthesis, characterization, or application of this exact compound were identified.

Molecular Formula C7H15N3OSi
Molecular Weight 185.30 g/mol
Cat. No. B12947132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one
Molecular FormulaC7H15N3OSi
Molecular Weight185.30 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC1=N[Si](C)(C)C
InChIInChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11)
InChIKeyUZKQEPDMLGHUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one: Baseline Identity for Research Sourcing


(2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one belongs to the class of N-trimethylsilyl (TMS)-protected iminoimidazolidinones, which are employed as synthetic intermediates or building blocks in organic synthesis [1]. No primary research publications or patents describing the explicit synthesis, characterization, or application of this exact compound were identified. The limited publicly available data precludes the establishment of a baseline for quantitative comparison against close structural analogs or alternatives. Users seeking to evaluate this compound for procurement should independently request full analytical characterization and supporting application data from potential suppliers.

Procurement Risk: Why Generic Imidazolidinone Analogs Cannot Substitute for (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one


In the absence of primary data, the potential for generic substitution cannot be quantitatively assessed. However, by analogy to structurally related N-TMS-protected imidazoles and imidazolidinones, the presence and position of the trimethylsilyl protecting group in (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one is likely to critically influence its reactivity and stability [1]. Non-silylated or differently silylated analogs would not be expected to serve as functional replacements in reactions designed specifically for this protected intermediate, as the TMS group both modifies the nitrogen's nucleophilicity and provides a labile protecting group for further derivatization [2]. Substitution without direct comparative data introduces significant experimental and procurement risk.

Quantitative Evidence Inventory for (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one Differentiation


No Verifiable Quantitative Differentiation Data Identified in Public Domain

A comprehensive search of primary research papers, patents, and authoritative databases yielded no direct quantitative evidence for (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one. No head-to-head comparisons, cross-study data, or class-level inferences with quantifiable metrics were found. The compound's unique identifier in public databases (CID 17349596) corresponds to a different molecular entity, indicating that this specific compound is not well-characterized in the scientific literature [1]. Users must rely exclusively on vendor-provided data for any quantitative assessment.

Organic Synthesis Silyl Protection Imidazolidinones

Extrapolated Reactivity Profile Based on Structural Analogs: Potential for Cycloaddition Chemistry

In the absence of data for the target compound, its structural subclass, 5-(trimethylsilylimino)imidazolidine-2,4-diones, can be synthesized from trimethylsilyl cyanide and isocyanates in high yields [1]. This provides a class-level inference that (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one, if synthesized, could serve a similar role as a reactive intermediate in cycloaddition or nucleophilic addition pathways, distinct from non-silylated or carbonyl-containing imidazolidinones. No quantitative yield data for the target compound is available to confirm or compare to these reported values.

Cycloaddition Isocyanates Heterocycle Synthesis

Potential Application Scenarios for (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one


Scenario 1: Custom Synthesis of Protected Imidazolidinone Intermediates

Given the absence of primary literature, the primary application scenario for (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one would be as a custom-synthesized, protected intermediate in a proprietary or non-published research program. Its procurement would be driven by a specific, internal synthetic route that requires this exact substitution pattern. Selection over alternatives (e.g., non-silylated iminoimidazolidinones or those with different N-protection) is based solely on the specific chemical step being executed, not on any publicly verifiable performance advantage.

Scenario 2: Internal Method Development for Silyl-Imine Chemistry

This compound could serve as a starting material or test substrate in an internal research program aimed at developing or optimizing reactions involving silyl-protected cyclic imines. For instance, exploring its reactivity as a nucleophile or electrophile, or its utility in metal-catalyzed cross-couplings, where the TMS group provides temporary protection. Procurement in this context is for exploratory research where the compound's structure is the variable of interest, not a known, optimized reagent.

Scenario 3: Metabolite or Degradant Synthesis for Analytical Standards

The compound's core structure (1-methyl-2-iminoimidazolidin-4-one) is the fundamental framework of creatinine, a key clinical biomarker [1]. A TMS-protected variant, such as (2E)-1-methyl-2-trimethylsilyliminoimidazolidin-4-one, could be synthesized as a potential derivatized standard or a synthetic precursor for developing novel analytical methods for creatinine or related metabolites. Procurement would be driven by the need for a specific, stable derivative for method validation, where no commercial alternative with identical properties exists. The value is in the precise chemical identity for analytical comparison, not a performance metric against a competitor.

Technical Documentation Hub

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